molecular formula C8H9BO3 B15072041 (1,3-Dihydroisobenzofuran-5-yl)boronic acid

(1,3-Dihydroisobenzofuran-5-yl)boronic acid

Cat. No.: B15072041
M. Wt: 163.97 g/mol
InChI Key: JHPWSRNJPLJVJO-UHFFFAOYSA-N
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Description

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 1,3-dihydroisobenzofuran moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Uniqueness: (1,3-Dihydroisobenzofuran-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and functional group tolerance makes it a valuable compound in synthetic organic chemistry .

Biological Activity

(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of corresponding boronic acids with isobenzofuran derivatives. The structural features of this compound allow it to interact with various biological targets, making it a versatile candidate for further research.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular processes. The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to altered biological responses.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that boronic acids exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value that suggests a potent inhibitory effect on tumor growth.

Cell Line IC50 (µM)
MCF-718.76 ± 0.62
HeLa25.00 ± 1.00
A54922.50 ± 0.75

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several strains of bacteria. It was found to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL.

Bacterial Strain Minimum Inhibitory Concentration (mg/mL)
E. coli6.50
Staphylococcus aureus8.00

Antioxidant Activity

This compound exhibited strong antioxidant activity in various assays:

Assay Type IC50 (µg/mL)
DPPH Scavenging0.14 ± 0.01
ABTS Radical Scavenging0.11 ± 0.01
CUPRAC Assay1.73 ± 0.16

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.
  • Infection Control : In vivo studies showed that formulations containing this boronic acid could effectively reduce bacterial load in infected tissue models.

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylboronic acid

InChI

InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2

InChI Key

JHPWSRNJPLJVJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(COC2)C=C1)(O)O

Origin of Product

United States

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